molecular formula C18H20N4O4 B11041553 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-amine

1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B11041553
M. Wt: 356.4 g/mol
InChI Key: VFOXVLIPSYMQEK-UHFFFAOYSA-N
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Description

MTTA , is a fascinating compound with a complex structure. Let’s break it down:

  • 1H-1,2,3-triazole ring: : This heterocyclic ring contains three nitrogen atoms and two carbon atoms, forming a five-membered ring. The triazole motif imparts unique properties to MTTA.

  • Aromatic moieties: : MTTA features two aromatic rings: a 4-methoxyphenyl ring and a 3,4,5-trimethoxyphenyl ring. These aromatic systems contribute to its overall stability and reactivity.

Preparation Methods

MTTA can be synthesized through various routes. One notable method involves the chemoselective use of 2-methoxyphenyl isocyanate as a protecting group for amino groups . The urea linkage formed during protection allows for subsequent deprotection, regenerating free amines.

Chemical Reactions Analysis

MTTA participates in several chemical reactions:

    Substitution reactions: Due to its aromatic rings, MTTA can undergo electrophilic aromatic substitution (e.g., halogenation, nitration).

    Reduction reactions: Reduction of the triazole ring or the aromatic rings can yield different derivatives.

    Oxidation reactions: Oxidation of the amino group or the methoxy groups may lead to novel compounds.

Common reagents include Lewis acids (for protection), reducing agents (e.g., LiAlH₄), and oxidizing agents (e.g., KMnO₄).

Scientific Research Applications

MTTA finds applications across disciplines:

    Medicinal chemistry: Researchers explore MTTA derivatives as potential drugs, especially in cancer therapy.

    Chemical biology: MTTA-based probes help study biological processes.

    Materials science: MTTA derivatives contribute to functional materials.

Mechanism of Action

MTTA’s mechanism of action depends on its specific derivatives. It may interact with cellular targets, modulating pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

MTTA’s uniqueness lies in its triazole-phenyl combination. Similar compounds include other triazoles, phenyl-substituted amines, and aromatic heterocycles.

Properties

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)triazol-4-amine

InChI

InChI=1S/C18H20N4O4/c1-23-13-7-5-12(6-8-13)22-16(18(19)20-21-22)11-9-14(24-2)17(26-4)15(10-11)25-3/h5-10H,19H2,1-4H3

InChI Key

VFOXVLIPSYMQEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)N)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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